alpha-Methyl-DL-methionine
Overview
Description
Alpha-Methyl-DL-methionine is an analog of the amino acid methionine, where a methyl group is added to the alpha carbon. This slight modification in structure leads to its use in biochemical research where it acts as a tool to study methionine metabolism and the role of methionine in various biological processes .
Mechanism of Action
Target of Action
Alpha-Methyl-DL-methionine is a methionine antagonist . It primarily targets enzymes involved in methionine metabolism, such as γ-glutamylcysteine synthetase . This enzyme plays a crucial role in the synthesis of glutathione, a potent antioxidant in cells.
Mode of Action
This compound interacts with its targets by mimicking the structure of methionine . This allows it to bind to the active sites of enzymes that would normally interact with methionine, thereby inhibiting their function . The result is a disruption in the normal metabolic processes involving methionine.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methionine cycle, also known as the one-carbon metabolism pathway . This pathway is involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) . By acting as a methionine antagonist, this compound can disrupt this cycle, affecting various metabolic processes ranging from protein synthesis to DNA methylation .
Pharmacokinetics
It is excreted in the urine . The ADME properties of this compound and their impact on its bioavailability would be an interesting area for future research.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its disruption of methionine metabolism. This can lead to altered protein synthesis and methylation pathways within cells . In addition, by inhibiting the synthesis of glutathione, it may affect the cellular response to oxidative stress .
Biochemical Analysis
Biochemical Properties
Alpha-Methyl-DL-methionine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to act as a substrate or inhibitor depending on the specificity of the enzyme being studied. For example, this compound can inhibit methionine adenosyltransferase, an enzyme involved in the synthesis of S-adenosylmethionine (SAM), a universal methyl donor in cellular methylation reactions . Additionally, it interacts with enzymes involved in protein synthesis and methylation pathways, affecting the availability of methionine and its derivatives .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect protein synthesis by altering methionine availability, which in turn impacts the methylation of DNA, histones, and other proteins . This compound can also modulate cell signaling pathways by affecting the levels of SAM, a key methyl donor in numerous methylation reactions . Furthermore, this compound has been observed to influence gene expression by altering the methylation status of specific genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound acts as a competitive inhibitor of methionine adenosyltransferase, reducing the synthesis of SAM . This inhibition affects the methylation of DNA, histones, and other proteins, leading to changes in gene expression and cellular function . Additionally, this compound can bind to specific proteins and enzymes, altering their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its effects on cellular processes can vary depending on the duration of exposure. Long-term exposure to this compound has been observed to cause sustained changes in gene expression and cellular metabolism . Additionally, the degradation of this compound over time can influence its efficacy and impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit methionine adenosyltransferase and alter methylation pathways without causing significant toxicity . At high doses, this compound may exhibit toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Threshold effects have been observed, where the impact of this compound on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to methionine metabolism and methylation reactions. It interacts with enzymes such as methionine adenosyltransferase, affecting the synthesis of SAM and subsequent methylation reactions . Additionally, this compound can influence the transsulfuration pathway, which converts methionine to cysteine through a series of enzymatic reactions . These interactions can affect metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function . Additionally, binding proteins may facilitate the transport and distribution of this compound within tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the cytosol, where it interacts with various enzymes and proteins involved in methionine metabolism and methylation reactions . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the efficacy and impact of this compound on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Methyl-DL-methionine typically involves the alkylation of methionine. One common method is the reaction of methionine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate sulfonium ion, which then undergoes nucleophilic substitution to yield this compound .
Industrial Production Methods: Industrial production of methionine and its analogs often involves fermentation processes using genetically modified microorganisms. These processes are designed to optimize yield and purity while minimizing environmental impact . The production of this compound may follow similar principles, although specific industrial methods for this compound are less documented.
Chemical Reactions Analysis
Types of Reactions: Alpha-Methyl-DL-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine side chain can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to yield methionine derivatives with altered sulfur oxidation states.
Substitution: The methyl group on the alpha carbon can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Alkyl halides in the presence of a base.
Major Products:
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Methionine derivatives with reduced sulfur.
Substitution: Various alkylated methionine analogs.
Scientific Research Applications
Alpha-Methyl-DL-methionine is used extensively in scientific research due to its ability to mimic methionine while inhibiting its normal function. This makes it a valuable tool in studies of methionine metabolism and its role in various biological processes . Some specific applications include:
Chemistry: Studying the chemical properties and reactivity of methionine analogs.
Biology: Investigating the role of methionine in protein synthesis and cellular metabolism.
Medicine: Exploring potential therapeutic uses in conditions where methionine metabolism is disrupted.
Industry: Used in the development of methionine-related supplements and pharmaceuticals
Comparison with Similar Compounds
DL-Methionine: The parent compound, essential for protein synthesis.
Hydroxy Analog of Methionine (HMTBA): A precursor to methionine used in animal feed.
Methionine Sulfoxide: An oxidized form of methionine.
Uniqueness: Alpha-Methyl-DL-methionine is unique due to the presence of the additional methyl group on the alpha carbon, which alters its chemical properties and biological activity. This modification allows it to act as a methionine antagonist, making it a valuable tool in research .
Properties
IUPAC Name |
2-amino-2-methyl-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-6(7,5(8)9)3-4-10-2/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVMPHJZWXIFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2749-07-7 | |
Record name | 2-Methyl-DL-methionine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002749077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYL-DL-METHIONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CD6XAY1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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